
2-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular formula of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is C12H24N2 . The molecular weight is 196.33 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the reaction of N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles .Physical and Chemical Properties Analysis
The physical form of a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, is solid .Applications De Recherche Scientifique
Herbicide Research
Mode of Action in Herbicides : Chlorsulfuron, a chemical related to the query compound, has been studied for its herbicidal action. It inhibits plant cell division within 2 hours of application without significantly affecting other cellular processes like photosynthesis, respiration, RNA, and protein synthesis (Ray, 1982).
Biological Basis for Herbicide Selectivity : Chlorsulfuron demonstrates selectivity in herbicide action due to the metabolic capacity of certain plants. Crops like wheat, oats, and barley can metabolize chlorsulfuron to an inactive form, while sensitive broadleaf plants cannot, highlighting the importance of metabolic pathways in herbicide selectivity (Sweetser, Schow & Hutchison, 1982).
Anticancer Research
Anticancer N-Acylbenzenesulfonamides : A study on N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, compounds similar to the query, revealed significant anticancer activity against human cancer cell lines. The study also included QSAR analysis to understand the relationship between molecular properties and anticancer activity (Żołnowska et al., 2015).
Novel Sulfonamide Derivatives as Potential Anticancer Agents : Another study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives with potential anticancer properties. These compounds exhibited remarkable activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska & Chojnacki, 2012).
Miscellaneous Applications
Sulfonamide Schiff Bases in Enzyme Inhibition and Antioxidant Activity : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and evaluated for enzyme inhibition potential against AChE and BChE enzymes. They showed significant inhibition, with potential applications in treating diseases related to enzyme malfunction (Kausar et al., 2019).
COX-2 Inhibitors for Rheumatoid Arthritis and Acute Pain : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides found that introducing a fluorine atom into these compounds significantly increased COX-1/COX-2 selectivity. One such compound, JTE-522, is in phase II clinical trials for treating rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Mécanisme D'action
The most promising compounds, molecular hybrids containing benzenesulfonamide and imidazole moieties, selectively showed a high cytotoxic effect in HeLa cancer cells and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .
Safety and Hazards
The safety information for a similar compound, “2-(1-Cyclopentylpiperidin-4-yl)ethanamine”, includes hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, indicating the need for washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .
Propriétés
IUPAC Name |
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S/c18-16-7-3-4-8-17(16)23(21,22)19-13-14-9-11-20(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15,19H,1-2,5-6,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJOMORKFAJSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
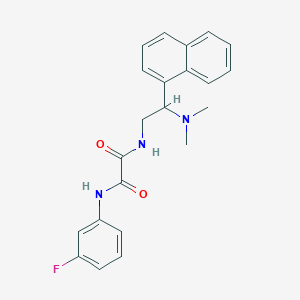
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)
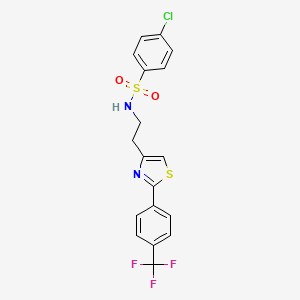
![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
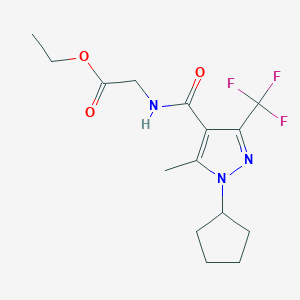
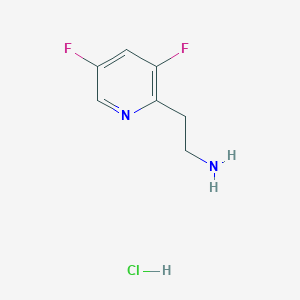
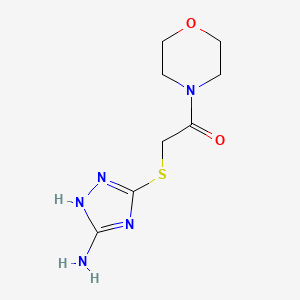
![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)
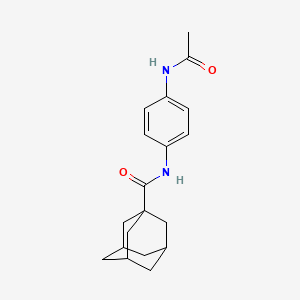
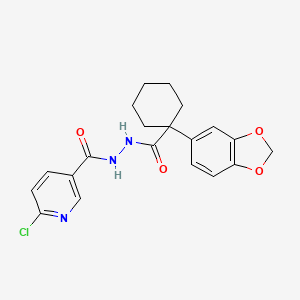
![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)
![(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2381870.png)
![4-Ethyl-5-fluoro-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2381871.png)
